![molecular formula C9H5F3N4 B14627683 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- CAS No. 56107-85-8](/img/structure/B14627683.png)
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- is a derivative of tetrazine, a heterocyclic compound containing four nitrogen atoms.
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- typically involves the condensation of hydrazine with nitriles, followed by oxidation. One common method includes the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by oxidation using an oxidizing agent such as hydrogen peroxide or ferric chloride . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques such as microwave-assisted synthesis and solid-phase synthesis .
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This compound acts as a diene in IEDDA reactions with dienophiles such as alkenes and alkynes, forming pyridazine derivatives.
Oxidation and Reduction: The tetrazine ring can be oxidized or reduced under specific conditions, leading to the formation of dihydrotetrazine or other derivatives.
Substitution Reactions:
Common reagents used in these reactions include hydrogen peroxide, ferric chloride, and various dienophiles such as norbornadiene . Major products formed from these reactions include pyridazine derivatives and other heterocyclic compounds .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- primarily involves its participation in IEDDA reactions. The compound acts as a diene, reacting with dienophiles to form stable adducts. This reaction is highly specific and occurs rapidly, making it useful for applications in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of pyridazine derivatives and other heterocyclic compounds through cycloaddition reactions .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- can be compared with other tetrazine derivatives such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the trifluoromethyl group, leading to different reactivity and applications.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridine substituents, making it useful in coordination chemistry.
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine: Contains nitro groups, which enhance its electron-withdrawing properties and reactivity in click chemistry.
The uniqueness of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions .
Properties
CAS No. |
56107-85-8 |
|---|---|
Molecular Formula |
C9H5F3N4 |
Molecular Weight |
226.16 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H5F3N4/c10-9(11,12)7-3-1-2-6(4-7)8-15-13-5-14-16-8/h1-5H |
InChI Key |
LXGPQBQKGHSVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



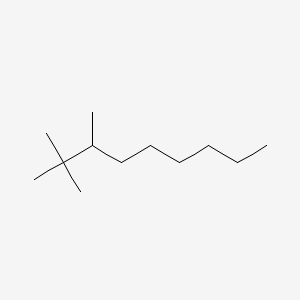
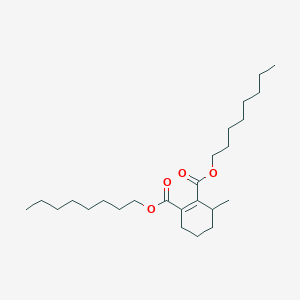
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
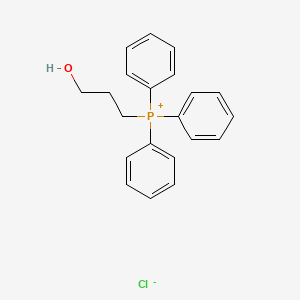
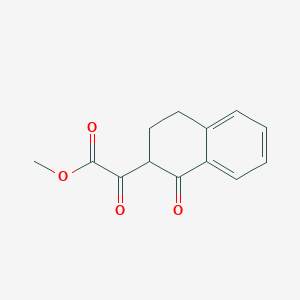
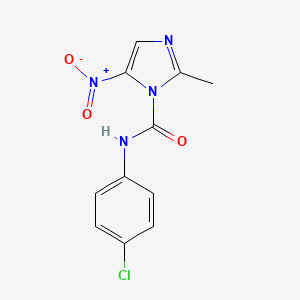
![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
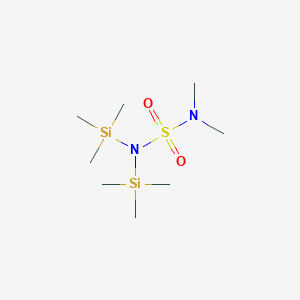
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)




